C16 鞘磷脂-1-磷酸

描述

C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid molecule that plays an important role in various cellular processes, including cell migration, proliferation, and survival. It is produced by the hydrolysis of sphingomyelin, a major component of cell membranes. S1P is involved in the regulation of immune cell trafficking, angiogenesis, and other biological processes. It is also a key mediator of inflammation and has been implicated in a variety of disease states, including cancer, diabetes, and neurodegenerative diseases.

科学研究应用

在结肠癌细胞的免疫原性细胞死亡中的作用

C16 S1P 在结肠癌细胞的免疫原性细胞死亡 (ICD) 中发挥着调节作用 . 研究发现,鞘磷脂激酶 (SphK1/2),产生 S1P,是结直肠癌 (CRC) 细胞中 ICD 的关键细胞内调节因子 . 抑制 SphK1 可显着增强 ABT/AZD 诱导的胞外 CRT 产生,这种增强作用以 caspase 8 依赖性方式发生 .

对 CRC 细胞生存/死亡决定的影响

鞘脂稳态的鞘脂代谢调节剂,S1P 和 C16:0 神经酰胺,影响 CRC 细胞响应 ICD 诱导的化疗药物的生存/死亡决定 . SphK1,产生 S1P,是一种压力响应型促生存脂质激酶,可抑制 ICD .

在结肠癌中的化学预防和化学耐药中的作用

S1P 控制着驱动癌细胞生长和进展的过程,包括增殖、存活、迁移、侵袭、血管生成、淋巴管生成和炎症 . 将现有的 S1P 代谢和信号转导调节剂与标准化疗药物结合使用,可以提供一种合理的方法,以实现增强的治疗反应,减少化学耐药的发展,并改善 CRC 患者的生存结果 .

肝细胞癌 (HCC) 的诊断标志物

与肝硬化患者相比,HCC 患者的血清鞘脂代谢物水平,包括 C16 神经酰胺和 S1P,显示出显着上调 . 特别是 C16 神经酰胺和 S1P 可以作为识别肝病患者 HCC 的新型诊断标志物 .

在青光眼中所起的作用

作用机制

Target of Action

C16 Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that primarily targets five G protein-coupled receptors, known as sphingosine 1-phosphate receptors (S1PR1-S1PR5) . These receptors are widely distributed on many cell types, including cells in the cardiovascular, immune, and central nervous systems . S1P also binds to human telomerase reverse transcriptase (hTERT) at the nuclear periphery in human and mouse fibroblasts .

Mode of Action

S1P interacts with its targets to regulate fundamental physiological processes . It acts through G protein-coupled receptors in the plasma membrane . In the structure of the complex with the endogenous lipid S1P bound to S1PR3 Gi, the S1P molecule takes an extended conformation and makes multiple contacts with residues in the occluded orthosteric pocket of S1PR3 . S1P produced in the mitochondria and nucleus by SPHK2 has direct intracellular targets, and S1P generated by SPHK1 at the plasma membrane can also function intracellularly .

Biochemical Pathways

S1P regulates several biochemical pathways. It influences multiple aspects of Akt/protein kinase B signaling, a pathway that regulates metabolism, stress response, and Bcl-2 family proteins . The cross-talk between sphingolipids and transcription factors including NF-κB, FOXOs, and AP-1 may also be important for immune regulation and cell survival/death . S1P also regulates exosomes and other secretion mechanisms that can contribute to either the spread of neurotoxic proteins between brain cells, or their clearance .

Pharmacokinetics

The pharmacokinetics of S1P involve its synthesis and degradation. S1P is synthesized by the action of sphingosine kinases (SphK1/2) and is degraded by S1P lyase (S1PL), forming hexadecenal and ethanolamine phosphate . S1P can also be reversibly dephosphorylated to sphingosine by the action of S1P phosphatase (SGPP1 and SGPP2) . The balance between the levels of S1P and its precursors and degradation products can influence its bioavailability and action .

Result of Action

The action of S1P results in various molecular and cellular effects. It regulates cell proliferation, survival, and migration . S1P signaling is a driver of multiple diseases and has been targeted for the treatment of multiple sclerosis (MS) and autoimmune disorders . In cancer cells, S1P signaling promotes communication, progression, invasion, and tumor metastasis . It is also associated with several impacts, including anti-apoptotic behavior, metastasis, mesenchymal transition (EMT), angiogenesis, and chemotherapy resistance .

Action Environment

The action, efficacy, and stability of S1P can be influenced by environmental factors. For instance, in the tumor microenvironment, S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components . The sphingolipid metabolic regulators of the sphingolipid rheostat, S1P and C16:0 ceramide, influence survival/death decisions of cells in response to immunogenic cell death-inducing chemotherapeutic agents .

生化分析

Biochemical Properties

C16 Sphingosine-1-phosphate is involved in several biochemical reactions, primarily through its interaction with specific enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is sphingosine kinase, which phosphorylates sphingosine to produce C16 Sphingosine-1-phosphate . Additionally, C16 Sphingosine-1-phosphate can be dephosphorylated by sphingosine phosphatases or irreversibly degraded by sphingosine phosphate lyase .

Cellular Effects

C16 Sphingosine-1-phosphate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of immune cell trafficking, promoting the migration of lymphocytes and other immune cells . It also affects vascular endothelial cells by enhancing barrier integrity and promoting angiogenesis . In cancer cells, C16 Sphingosine-1-phosphate has been shown to promote proliferation, survival, and migration, contributing to tumor growth and metastasis .

Molecular Mechanism

The molecular mechanism of action of C16 Sphingosine-1-phosphate involves its binding to specific receptors and subsequent activation of downstream signaling pathways. Upon binding to sphingosine-1-phosphate receptors, it activates G-protein-coupled signaling cascades that regulate various cellular functions . These signaling pathways include the PI3K-Akt pathway, which promotes cell survival and proliferation, and the MAPK pathway, which is involved in cell growth and differentiation . Additionally, C16 Sphingosine-1-phosphate can act intracellularly by binding to specific protein targets and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C16 Sphingosine-1-phosphate can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to C16 Sphingosine-1-phosphate can lead to sustained activation of its signaling pathways, resulting in chronic changes in gene expression and cellular behavior . Additionally, the stability of C16 Sphingosine-1-phosphate can be affected by its interaction with specific enzymes and transporters, which can modulate its availability and activity over time .

Dosage Effects in Animal Models

The effects of C16 Sphingosine-1-phosphate in animal models can vary depending on the dosage administered. At low doses, it can promote beneficial effects such as enhanced immune cell trafficking and improved vascular integrity . At high doses, it can induce toxic or adverse effects, including inflammation and tissue damage . Studies have also shown that there are threshold effects, where specific dosages are required to achieve significant biological effects . Understanding the dosage-dependent effects of C16 Sphingosine-1-phosphate is crucial for its potential therapeutic applications.

Metabolic Pathways

C16 Sphingosine-1-phosphate is involved in several metabolic pathways, including its synthesis, degradation, and signaling . It is synthesized from sphingosine by the action of sphingosine kinases and can be degraded by sphingosine phosphatases or sphingosine phosphate lyase . Additionally, it can be transported out of cells by specific transporters and act as a signaling molecule by binding to its receptors . These metabolic pathways are tightly regulated and play a crucial role in maintaining the balance of C16 Sphingosine-1-phosphate levels in cells and tissues .

Transport and Distribution

The transport and distribution of C16 Sphingosine-1-phosphate within cells and tissues are mediated by specific transporters and binding proteins . One of the key transporters involved in its export from cells is Spinster homolog 2 (Spns2), which facilitates its movement across the cell membrane . Additionally, C16 Sphingosine-1-phosphate can bind to high-density lipoproteins (HDL) in the bloodstream, which aids in its distribution to various tissues . The localization and accumulation of C16 Sphingosine-1-phosphate within specific cellular compartments can influence its biological activity and function .

Subcellular Localization

C16 Sphingosine-1-phosphate is localized in various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments . Within these compartments, C16 Sphingosine-1-phosphate can interact with specific protein targets and modulate their activity, contributing to its diverse biological effects . Understanding the subcellular localization of C16 Sphingosine-1-phosphate is essential for elucidating its precise mechanisms of action.

属性

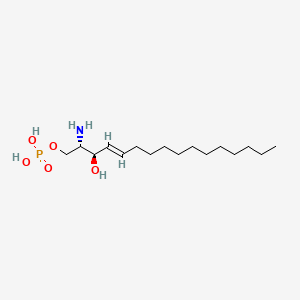

IUPAC Name |

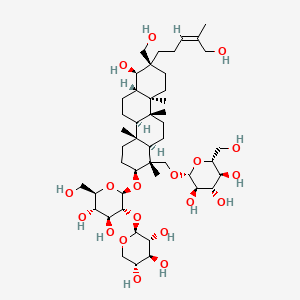

[(E,2S,3R)-2-amino-3-hydroxyhexadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)15(17)14-22-23(19,20)21/h12-13,15-16,18H,2-11,14,17H2,1H3,(H2,19,20,21)/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHNJQKWEMCXAD-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The studies utilize a metabolomics approach based on LC-MS. How does this analytical technique contribute to the identification and quantification of C16 Sphingosine-1-phosphate in serum samples?

A2: Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely employed in metabolomics studies due to its high sensitivity and ability to detect a wide range of metabolites within complex biological samples like serum [, ]. In this context, LC-MS facilitates the separation and identification of C16 Sphingosine-1-phosphate from other serum components based on its unique chemical properties and mass-to-charge ratio. The technique's quantitative capabilities allow researchers to determine the concentration of C16 Sphingosine-1-phosphate in the samples, enabling the comparison of levels between different study groups. This combined approach of separation, identification, and quantification makes LC-MS invaluable for discovering and validating potential biomarkers like C16 Sphingosine-1-phosphate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。